Clinafloxacin is a fluoroquinolone antibacterial currently under research. It has been proven to present good antibiotic properties. However, its approval and release have been halted due to the presence of serious side effects.
Clinafloxacin
CAS No.: 105956-97-6
VCID: VC20752925
Molecular Formula: C17H17ClFN3O3
Molecular Weight: 365.8 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description |
Medical UsesClinafloxacin has not been approved for any indication. The investigational new drug application was withdrawn by the manufacturer in 1999 due to safety concerns . Clinical trials have assessed its efficacy in sepsis and other serious and potentially life-threatening infections . A study investigated the potential role of clinafloxacin for patients with either native valve endocarditis (NVE) or prosthetic valve endocarditis (PVE) . 1.1. Available FormsClinafloxacin is available in both oral and intravenous formulations . 1.2. Specific PopulationsClinafloxacin is not recommended for use in pregnant patients because it may damage the developing fetus . Adverse EffectsUse of clinafloxacin is associated with drug-induced light sensitivity (phototoxicity) and low blood sugar, and diarrhea has also been reported . Clinafloxacin's effect on blood glucose is thought to involve stimulation of the pancreatic beta cells, which produce insulin (a hormone that lowers blood glucose levels) . ChemistryClinafloxacin is a fluoroquinolone, structurally related to other fluoroquinolones like ciprofloxacin . It is soluble in methanol (about 2 mg/mL at 25 °C) and water . 3.2. Chemical Identifiers
ResearchClinical trials have been conducted to assess clinafloxacin's efficacy in treating sepsis and other serious and potentially life-threatening infections . 5.1. Clinical Trial ResultsA clinical trial comparing clinafloxacin to imipenem/cilastatin for the treatment of intraabdominal infections showed comparable efficacy and safety between the two treatments . The most common adverse events in the clinafloxacin-treated group were diarrhea (7%), hypoglycemia (4%), vaginal moniliasis (3% of women), and nausea (3%) . The results of the study demonstrated the safety and efficacy of clinafloxacin in treating a range of intraabdominal infections, and in patients with a broad range of physiologic disturbances . |
---|---|
CAS No. | 105956-97-6 |
Product Name | Clinafloxacin |
Molecular Formula | C17H17ClFN3O3 |
Molecular Weight | 365.8 g/mol |
IUPAC Name | 7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) |
Standard InChIKey | QGPKADBNRMWEQR-UHFFFAOYSA-N |
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
Appearance | White powder |
Purity | 98% |
Solubility | >54.9 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid AM 1091 AM-1091 CI 960 CI-960 clinafloxacin PD 127,391 PD 127391 PD-127,391 PD-127391 PD127,391 |
PubChem Compound | 60063 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume